

Solubility Profile of Boc-NH-PPG2: A Technical Guide

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Compound of Interest

Compound Name: Boc-NH-PPG2

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This technical guide provides a detailed overview of the solubility characteristics of N-tert-Butoxycarbonyl-diaminodipropylene glycol (**Boc-NH-PPG2**), a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification.

Core Executive Summary

Boc-NH-PPG2 is an alkyl/ether-based PROTAC linker.^{[1][2]} Its structure, featuring a hydrophobic polypropylene glycol (PPG) backbone and a bulky, lipophilic Boc protecting group, dictates its solubility profile. Direct solubility data is limited, but a solubility of 10 mM in Dimethyl Sulfoxide (DMSO) has been reported.^[1] Inferences from the solubility of its structural components and analogues suggest a preference for polar aprotic solvents and limited solubility in aqueous and nonpolar aliphatic solvents.

Comparative Solubility Data

To provide a broader context for the solubility of **Boc-NH-PPG2**, the following table summarizes its known solubility and compares it with structurally related compounds, namely the unprotected PPG amine and the polyethylene glycol (PEG) analogue. The PPG backbone is generally more hydrophobic than the more hydrophilic PEG backbone, which influences the overall solubility of the molecule.

Compound	Solvent	Solubility	Source
Boc-NH-PPG2	Dimethyl Sulfoxide (DMSO)	10 mM	[1]
Poly(propylene glycol) bis(2-aminopropyl ether) (unprotected backbone)	Water	100 g/L at 20°C	[3]
Ethanol	Soluble		
Aliphatic & Aromatic Hydrocarbons	Soluble		
Esters, Glycol Ethers, Ketones	Soluble		
Boc-NH-PEG-NH2 (PEG analogue)	Water & Aqueous Buffer	Soluble	
Chloroform, Methylene Chloride	Soluble		
Dimethylformamide (DMF), DMSO	Soluble		
Alcohol, Toluene	Less Soluble		
Ether	Not Soluble		

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a compound like **Boc-NH-PPG2** in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for assessing solubility.

Objective: To determine the approximate solubility of **Boc-NH-PPG2** in a selection of laboratory solvents.

Materials:

- **Boc-NH-PPG2**

- A selection of solvents (e.g., DMSO, DMF, Dichloromethane, Methanol, Water, Toluene, Hexane)
- Analytical balance
- Vortex mixer
- Centrifuge
- HPLC or UV-Vis spectrophotometer (for quantitative analysis)
- Calibrated pipettes and vials

Procedure:

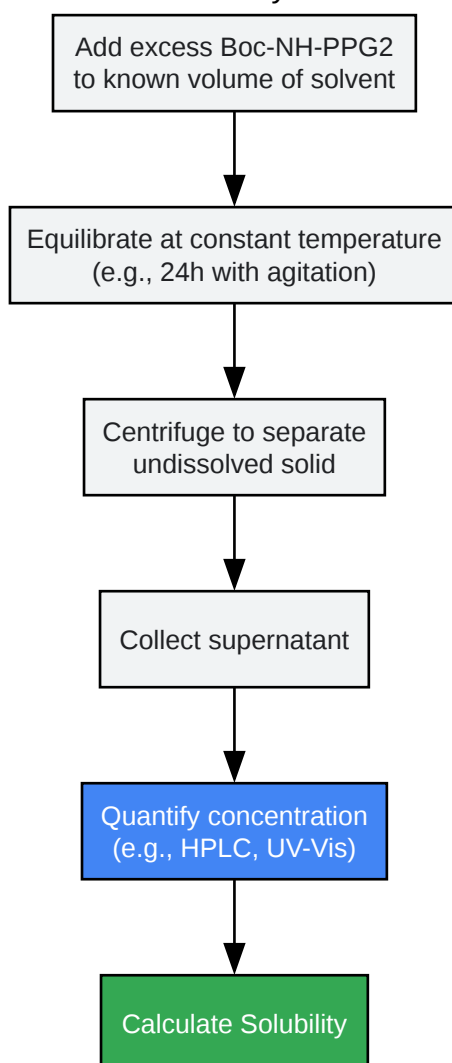
- Preparation of Saturated Solutions:
 - Add an excess amount of **Boc-NH-PPG2** to a series of vials, each containing a known volume of a different solvent.
 - Tightly cap the vials to prevent solvent evaporation.
 - Agitate the vials using a vortex mixer or shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Centrifuge the vials at high speed to pellet the undissolved solid.
 - Carefully collect a known volume of the supernatant without disturbing the pellet.
- Quantification:
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

- Analyze the concentration of **Boc-NH-PPG2** in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.
- Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow and Structural Comparison

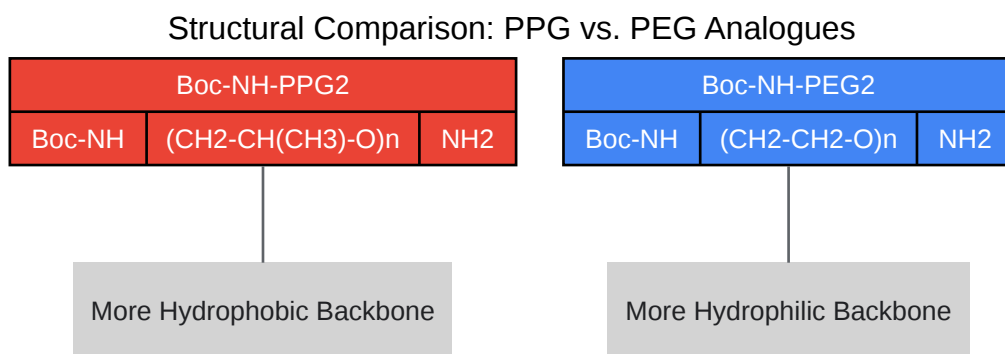
The following diagrams illustrate the logical workflow for solubility testing and a structural comparison of **Boc-NH-PPG2** with its PEG analogue.

Workflow for Solubility Determination



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Caption: A logical workflow for the experimental determination of solubility.



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Caption: Structural differences between **Boc-NH-PPG2** and its PEG analogue.

Discussion and Conclusion

The solubility of **Boc-NH-PPG2** is a key parameter for its application in synthetic chemistry. While quantitative data is sparse, the available information and structural analysis suggest that polar aprotic solvents are the most suitable for dissolving this linker. The hydrophobicity of the PPG backbone, in contrast to the more hydrophilic PEG backbone of related linkers, likely reduces its solubility in aqueous media and polar protic solvents. For practical applications, DMSO is a reliable solvent for preparing stock solutions. When conducting reactions in other solvent systems, it is advisable to perform preliminary solubility tests as outlined in the provided experimental protocol. This will ensure the homogeneity of the reaction mixture and contribute to the overall success of the synthesis.

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References

- 1. Boc-NH-PPG2 - Immunomart [immunomart.com]
- 2. Boc-NH-PPG2|CAS 1312905-31-9|DC Chemicals [dcchemicals.com]
- 3. Poly(propylene glycol) bis(2-aminopropyl ether) | 9046-10-0 [chemicalbook.com]

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